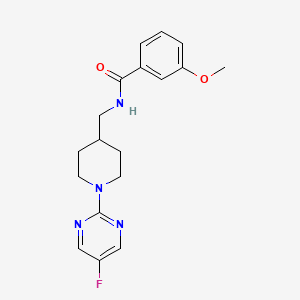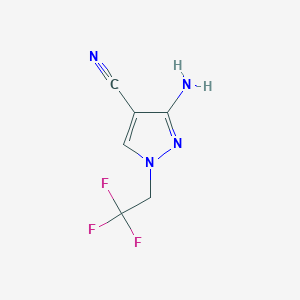![molecular formula C16H17ClN2O4S B2576631 Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate CAS No. 1384784-42-2](/img/structure/B2576631.png)
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate, also known as Methyl 6-chloro-3-(methyl-(1-phenylethyl)-sulfamoyl) nicotinate, is a chemical compound with potential applications in scientific research. It is a member of the sulfonamide class of compounds and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition may be due to the compound's ability to bind to the active site of these enzymes, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
This compound 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation in the body. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have a beneficial effect on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been shown to have a range of biochemical and physiological effects, making it a potentially useful tool for researchers. However, there are also limitations to its use. It can be difficult to work with due to its low solubility in water, and it may have unwanted side effects on certain enzymes.
Orientations Futures
There are several potential future directions for research involving Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate. One area of interest is the development of new drugs based on this compound. Researchers may also investigate the compound's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies may be conducted to better understand the compound's mechanism of action and its effects on different enzymes and physiological processes.
Méthodes De Synthèse
The synthesis of Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate is a multi-step process that involves the reaction of various chemical compounds. The synthesis typically starts with the reaction of 6-chloronicotinic acid with thionyl chloride to form 6-chloronicotinoyl chloride. This intermediate is then reacted with methylamine and phenylethylamine to form the desired product.
Applications De Recherche Scientifique
Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11(12-7-5-4-6-8-12)19(2)24(21,22)13-9-10-14(17)18-15(13)16(20)23-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJJYPWCXOCSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)S(=O)(=O)C2=C(N=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2576548.png)
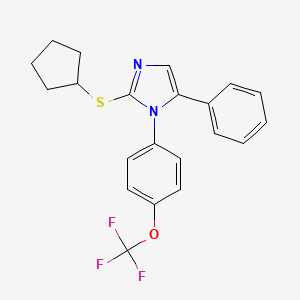
![2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2576551.png)
![{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2576553.png)
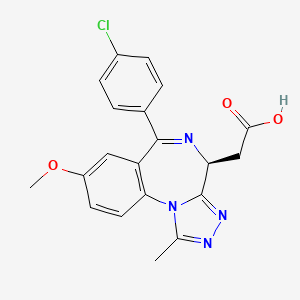
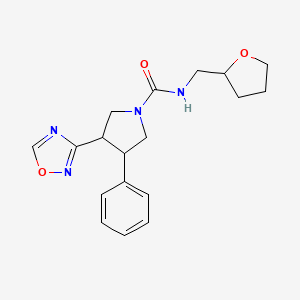

![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)

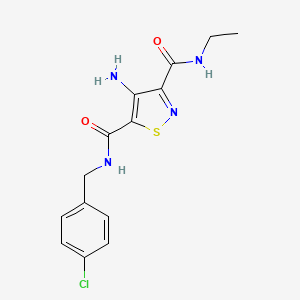
![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)
![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)
